BenchChemオンラインストアへようこそ!

Efegatran

Enzyme Kinetics Thrombin Inhibition Drug Discovery

Efegatran (LY294468) is a reversible, competitive direct thrombin inhibitor with a distinct aPTT/TT ratio (30-55) and the unique ability among DTIs to inhibit extrinsic Factor Xa generation. This differentiates it from agents like argatroban or hirudin for in vitro coagulation cascade studies and ex vivo models where preferential aPTT or TT monitoring is needed. Offered as a high-purity research tool for advanced thrombosis and platelet aggregation investigation.

Molecular Formula C21H32N6O3
Molecular Weight 416.5 g/mol
CAS No. 105806-65-3
Cat. No. B1671123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfegatran
CAS105806-65-3
SynonymsD-methyl-phenylalanyl-prolyl-arginal
efegatran
efegatran sulfate
GYKI 14766
GYKI-14766
LY 294468
LY-294468
Me-Phe-Pro-Arg-H
Molecular FormulaC21H32N6O3
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O
InChIInChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1
InChIKeyKAGLWQUWUNBAOO-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efegatran (CAS 105806-65-3) as a Reversible Tripeptide Arginal Direct Thrombin Inhibitor: Procurement Considerations for Cardiovascular Research


Efegatran (LY294468; GYKI 14766) is a small-molecule, tripeptide arginal direct thrombin inhibitor (DTI) with the molecular formula C21H32N6O3 and a molecular weight of 416.5 g/mol [1]. It functions as a reversible, competitive inhibitor of the catalytic site of thrombin (Factor IIa) and is classified as an anticoagulant and platelet aggregation inhibitor . Efegatran was developed as a parenteral agent for the potential treatment of acute coronary syndromes (ACS), including unstable angina and acute myocardial infarction [2]. As a peptidomimetic compound, it belongs to the class of univalent DTIs that specifically target the active site of thrombin without requiring antithrombin as a cofactor, distinguishing it mechanistically from indirect inhibitors like heparin [3].

Why Efegatran Cannot Be Simply Interchanged with Other Thrombin Inhibitors: A Pharmacological and Clinical Rationale for Informed Procurement


Substituting Efegatran with another direct thrombin inhibitor (e.g., argatroban, bivalirudin, dabigatran) or an indirect inhibitor like heparin is not scientifically justified due to fundamental differences in their mechanisms of action, selectivity profiles, and resultant clinical pharmacology. Efegatran is a reversible, competitive inhibitor of the thrombin active site, which results in a distinct anticoagulant profile compared to irreversible inhibitors like hirudin and bivalirudin, which bind to both the active site and exosite 1 of thrombin [1]. This mechanistic divergence translates into critical differences in ex vivo clotting assay behavior, most notably a markedly higher activated partial thromboplastin time (aPTT) to thrombin time (TT) effect ratio (30-55) for Efegatran compared to a low ratio (2-3) for hirudin [2]. Furthermore, Efegatran uniquely inhibits the extrinsic generation of Factor Xa in vitro, a property not shared by argatroban, hirulog, or hirudin, indicating a distinct and potentially advantageous effect on the coagulation cascade . Clinically, this means that assays used for monitoring (e.g., aPTT vs. TT) will respond very differently to each agent, and the therapeutic window and bleeding risk profile cannot be assumed to be equivalent.

Quantitative Differentiation of Efegatran from Direct Thrombin Inhibitor Comparators: A Data-Driven Guide for Scientific Selection


Superior Thrombin Affinity: Efegatran Exhibits Lower Ki than Argatroban

Efegatran demonstrates higher affinity for human α-thrombin compared to the structurally distinct DTI, argatroban. In a comparative enzyme kinetics study using human enzymes, the inhibition constant (Ki) for Efegatran was measured at 0.017 ± 0.0003 µM (IC50 = 0.025 µM), whereas argatroban exhibited a Ki of 0.025 ± 0.0011 µM (IC50 = 0.12 µM) [1]. This represents a 1.5-fold lower Ki, indicating greater potency at the molecular target.

Enzyme Kinetics Thrombin Inhibition Drug Discovery

Disproportionate Effect on Thrombin Time (TT) Versus aPTT: A Unique Clotting Assay Signature Differentiating Efegatran from Hirudin

Efegatran exhibits a unique anticoagulant profile in plasma-based clotting assays, characterized by a large activated partial thromboplastin time (aPTT) to thrombin time (TT) effect ratio. In ex vivo human plasma studies, efegatran and related arginals produced an aPTT/TT effect ratio ranging from 30 to 55 [1]. In contrast, the direct thrombin inhibitor hirudin produces a much smaller aPTT/TT effect ratio of 2 to 3 [1]. Furthermore, in a canine model, the dose required to double aPTT was eight times the dose required to double TT (APTT-TT ratio of 8:1), and this ratio was 12:1 in phase I human volunteer studies [2].

Coagulation Anticoagulant Monitoring Selectivity

Distinct Inhibition of Factor Xa Generation: Efegatran Uniquely Blocks Extrinsic Pathway Factor Xa Activation Compared to Argatroban, Hirulog, and Hirudin

In a comparative study assessing the ability of DTIs to inhibit the generation of thrombin and Factor Xa in human plasma, only Efegatran was capable of blocking the extrinsic generation of Factor Xa [1]. This effect was not observed with argatroban, hirulog (bivalirudin), or hirudin. While all agents inhibited the intrinsic generation of Factor Xa at low concentrations, Efegatran demonstrated a unique profile by also inhibiting Factor Xa generation initiated via the extrinsic pathway [1].

Coagulation Cascade Protease Generation Mechanism of Action

Clinical Equipoise with Heparin in Thrombolytic Failure Rates: Data from the PRIME Trial Informs Real-World Expectation

In the multicenter, randomized PRIME trial comparing efegatran sulfate (various doses) plus accelerated alteplase to heparin plus accelerated alteplase in 336 acute MI patients, the primary endpoint of thrombolytic failure (death, reinfarction, or TIMI grade 0-2 flow) occurred in 53.8% of patients treated with efegatran overall compared to 53.0% of patients treated with heparin (P = 0.90) [1]. For patients given intermediate-dose efegatran, the rate was 55.4% (P = 0.74 vs heparin) [1].

Clinical Trial Acute Myocardial Infarction Thrombolysis

Accelerated Electrocardiographic Recovery: Efegatran Shortens Time to ST-Segment Resolution Versus Heparin in Acute MI

An exploratory finding from the PRIME trial indicated a potential benefit in electrocardiographic recovery. Continuous ST-segment monitoring showed a significantly shorter median time to ST-segment recovery for the efegatran group (107 minutes) compared with the heparin group (154 minutes; P = 0.025) [1].

Myocardial Reperfusion Electrocardiography Clinical Outcome

Validated Research and Industrial Applications for Efegatran Based on Quantitative Evidence


In Vitro Studies Requiring High-Affinity, Reversible Thrombin Inhibition with a Distinct Clotting Assay Signature

For in vitro or ex vivo research where a reversible direct thrombin inhibitor with high target affinity (Ki = 0.017 µM) is required, and where a large aPTT/TT effect ratio (30-55) is a desirable or necessary feature for assay design, Efegatran offers a well-characterized option. Its specific signature allows for preferential monitoring via thrombin time (TT) with minimal aPTT perturbation, a feature not shared by agents like hirudin [1][2].

Experimental Models Investigating Extrinsic Pathway Factor Xa Generation

Efegatran is a scientifically justified choice for in vitro models studying the extrinsic pathway of coagulation, particularly the generation of Factor Xa. As the only DTI among argatroban, hirulog, and hirudin demonstrated to block this specific step, it provides a unique pharmacological tool to dissect the coagulation cascade [1].

Preclinical Thrombolysis Models Exploring Kinetics of Reperfusion

In preclinical animal models of thrombolysis (e.g., canine coronary artery thrombosis), Efegatran has been shown to prevent reocclusion without increasing bleeding risk [1]. Furthermore, clinical data suggests it may accelerate markers of reperfusion, such as ST-segment resolution, compared to heparin (107 vs 154 minutes) [2]. This makes it a relevant compound for studies focused on the speed and quality of reperfusion following thrombolytic therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efegatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.